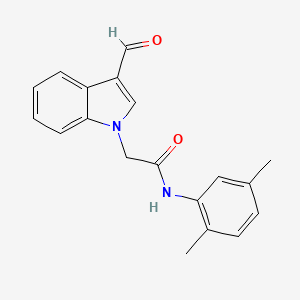
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- CAS Registry Number : 329061-81-6
- InChIKey : YULWXXAVJMUUJH-UHFFFAOYSA-N
The structural formula indicates the presence of an indole moiety, which is often associated with various biological activities, particularly in anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.
The mechanism of action for this compound appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Proliferation : It inhibits key signaling pathways that promote cell proliferation, such as the PI3K/Akt pathway.
- Cell Cycle Arrest : Studies indicate that it can cause G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various target proteins involved in cancer progression. The results indicated strong binding interactions with Bcl-2 and other anti-apoptotic proteins, suggesting a potential role in overcoming resistance to chemotherapy.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-14(2)17(9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI Key |
BXMPYEGORRSOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















